R-(+)-Cotinine

Beschreibung

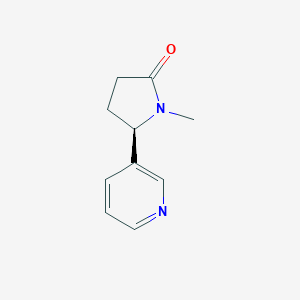

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336690 |

Source

|

| Record name | R-(+)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32162-64-4 |

Source

|

| Record name | R-(+)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to R-(+)-Cotinine: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of R-(+)-cotinine, the chiral metabolite of (R)-nicotine. The document details plausible synthetic routes, presents physicochemical data in a structured format, and illustrates key metabolic and signaling pathways.

Synthesis of R-(+)-Cotinine

R-(+)-cotinine is not the naturally occurring enantiomer derived from tobacco, which primarily contains (S)-(-)-nicotine and its metabolite, (S)-(-)-cotinine.[1][2] Therefore, the synthesis of R-(+)-cotinine necessitates an enantioselective approach, typically starting with the synthesis of its precursor, (R)-(+)-nicotine.

A plausible and efficient synthetic strategy involves a two-stage process:

-

Enantioselective Synthesis of (R)-(+)-Nicotine: A multi-step synthesis starting from pyridine-3-carboxaldehyde to produce (R)-nornicotine, which is then methylated.[1]

-

Oxidation of (R)-(+)-Nicotine to R-(+)-Cotinine: Conversion of the synthesized (R)-(+)-nicotine to the target lactam, R-(+)-cotinine, via a dibrominated intermediate.[3]

Experimental Protocol: Enantioselective Synthesis of (R)-(+)-Nicotine

This protocol is adapted from an established method for the enantioselective synthesis of nicotine (B1678760) enantiomers.[1]

Step 1: Allylation of Pyridine-3-carboxaldehyde

-

Dissolve pyridine-3-carboxaldehyde in anhydrous diethyl ether (Et₂O) and cool the solution to -100°C under an inert atmosphere.

-

Add 2.2 equivalents of B-allyldiisopinocampheylborane to the solution.

-

Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the resulting (S)-homoallylic alcohol. The expected yield is approximately 86% with an enantiomeric excess of 94%.[1]

Step 2: Intramolecular Hydroboration-Cycloalkylation

-

Convert the synthesized alcohol to the corresponding azido-olefin through standard functional group transformations.

-

Dissolve the azido-olefin in tetrahydrofuran (B95107) (THF).

-

Add 2.2 equivalents of dicyclohexylborane (B74569) (B(C₆H₁₁)₂H) to initiate hydroboration of the double bond.

-

The reaction proceeds via the formation of a boron-nitrogen bond, followed by ring closure to form the pyrrolidine (B122466) ring, yielding (R)-Nornicotine with the loss of nitrogen gas.

Step 3: Methylation to (R)-(+)-Nicotine

-

Alkylate the synthesized (R)-Nornicotine using a suitable methylating agent (e.g., formaldehyde (B43269) and formic acid via the Eschweiler-Clarke reaction) to yield (R)-(+)-Nicotine.[4]

Experimental Protocol: Oxidation of (R)-(+)-Nicotine to R-(+)-Cotinine

This protocol is based on a reported synthesis of ¹⁴C-labeled cotinine (B1669453) from nicotine.[3]

Step 1: Formation of (R)-Dibromocotinine Hydrobromide Perbromide

-

Convert (R)-(+)-Nicotine into its dibromocotinine hydrobromide perbromide salt. This is typically achieved by treating the nicotine with an excess of bromine in a suitable solvent like hydrobromic acid.

-

Monitor the reaction for the formation of a precipitate, which is the desired intermediate.

-

Isolate the precipitate by filtration and wash with a cold solvent to remove unreacted starting materials.

Step 2: Debromination to R-(+)-Cotinine

-

Suspend the isolated (R)-dibromocotinine hydrobromide perbromide in glacial acetic acid.

-

Add Zinc dust portion-wise to the suspension while stirring vigorously. This will initiate the reductive debromination.

-

Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove excess zinc and other solids.

-

Perform an aqueous workup, neutralizing the acetic acid with a base (e.g., sodium bicarbonate) and extracting the product with an organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Purify the crude product by column chromatography to obtain pure R-(+)-Cotinine. The reported yield for a similar reaction is high (71%).[3]

Chemical and Physical Properties

The chemical and physical properties of R-(+)-Cotinine are summarized below. Data for the more common (S)-(-)-enantiomer or the racemate are included for context where specific R-(+)-data is unavailable.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₂O | [5][6] |

| Molecular Weight | 176.22 g/mol | [5][6][7] |

| CAS Number | 32162-64-4 | [5][6][] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 48-51°C | [6] |

| Boiling Point | 145-150°C / 3 mmHg | [6] |

| 210-211°C / 6 mmHg | [7] | |

| pKa (Predicted) | 4.72 ± 0.12 | [6] |

| logP | 0.07 | [7] |

| Solubility | Methanol: Slightly Soluble | [6] |

| Chloroform: Slightly Soluble | [6] | |

| Ethanol: ~30 mg/mL (for (-)-Cotinine) | [9] | |

| DMSO: ~30 mg/mL (for (-)-Cotinine) | [9] | |

| PBS (pH 7.2): ~10 mg/mL (for (-)-Cotinine) | [9] |

Metabolism and Signaling Pathways

Metabolic Formation

R-(+)-Cotinine is the primary metabolite of R-(+)-nicotine. In humans and other mammals, approximately 70-80% of nicotine is converted to cotinine.[10][11] This biotransformation is a two-step enzymatic process that occurs predominantly in the liver.[11][12]

-

5'-Oxidation: Cytochrome P450 enzymes, primarily CYP2A6, catalyze the oxidation of the pyrrolidine ring of nicotine to form a nicotine-Δ¹'(⁵')-iminium ion intermediate.[10][13][14]

-

Dehydrogenation: The unstable iminium ion is then converted to cotinine by a cytoplasmic aldehyde oxidase.[10][11]

Signaling Pathways

While less potent than nicotine, cotinine is pharmacologically active and interacts with the central nervous system.[12][15] Its primary mechanism of action is thought to involve the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), with downstream effects on crucial signaling cascades.

-

α7-nAChR Modulation: Evidence suggests cotinine may act as a positive allosteric modulator (PAM) of the α7 nAChR subtype.[][16] As a PAM, it would enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly stimulating the receptor itself.[15]

-

Akt/GSK3β Pathway: Stimulation of α7 nAChRs can lead to the activation of the protein kinase B (Akt)/glycogen synthase kinase 3 beta (GSK3β) pathway.[12][16] Akt activation promotes neuronal survival and plasticity.[16] This pathway has been implicated in the potential neuroprotective and cognitive-enhancing effects of cotinine.[12]

References

- 1. synthesys [chm.bris.ac.uk]

- 2. Properties [chm.bris.ac.uk]

- 3. pure.psu.edu [pure.psu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. R-(+)-COTININE | 32162-64-4 [amp.chemicalbook.com]

- 7. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. ClinPGx [clinpgx.org]

- 11. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. omicsonline.org [omicsonline.org]

- 15. Cotinine - Wikipedia [en.wikipedia.org]

- 16. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of R-(+)-Cotinine: A Technical Guide to Its Pharmacokinetics and Metabolism

Introduction

Cotinine (B1669453) is the primary metabolite of nicotine (B1678760) and a crucial biomarker for assessing tobacco smoke exposure. Nicotine exists as two stereoisomers, with the levorotary (S)-(-)-nicotine being the predominant form in tobacco, constituting over 99% of the total nicotine content.[1] Consequently, its metabolite, (S)-(-)-cotinine, is the most extensively studied form. The dextrorotary (R)-(+)-nicotine is present in tobacco in very small amounts (0.1-0.6%).[1] While the pharmacological and metabolic effects of (R)-(+)-nicotine and its corresponding metabolite, R-(+)-cotinine, are not well-documented, understanding their behavior is essential for a complete toxicological and pharmacological profile.[2]

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of cotinine, with a special focus on stereoselective aspects involving the R-(+)-enantiomer where data is available. Given the scarcity of research focused solely on R-(+)-cotinine, this document primarily summarizes data on cotinine (largely the S-(-)-isomer) as the best available proxy, while clearly indicating any known differences between the enantiomers. This guide is intended for researchers, scientists, and professionals in drug development seeking in-depth information on this significant metabolite.

Metabolism of Cotinine

The biotransformation of cotinine is a multi-step process occurring predominantly in the liver.[3] The formation of cotinine itself is stereoselective. While S-(-)-nicotine is the primary precursor in smokers, studies in rats have shown that R-(+)-nicotine is also metabolized to cotinine, making it a significant urinary metabolite for both enantiomers in this species.[4]

Once formed, cotinine undergoes further oxidative metabolism and conjugation. The primary metabolic pathways include 3′-hydroxylation, N-oxidation, and glucuronidation. The enzyme Cytochrome P450 2A6 (CYP2A6) is the key catalyst for the conversion of nicotine to cotinine and the subsequent major oxidative step, the conversion of cotinine to trans-3′-hydroxycotinine.

The major metabolic routes for cotinine are:

-

3′-Hydroxylation: This is the most significant pathway, where CYP2A6 catalyzes the oxidation of cotinine to trans-3′-hydroxycotinine. This metabolite, along with its glucuronide conjugate, can account for 40-60% of a nicotine dose found in urine.

-

N-Oxidation: Cotinine can be oxidized on the pyrrolidine (B122466) nitrogen to form cotinine-N-oxide, a reaction also catalyzed by a P450 enzyme.

-

Glucuronidation: Cotinine can be directly conjugated with glucuronic acid to form cotinine-N-glucuronide. This reaction is primarily mediated by UGT2B10.

-

Demethylation: A minor pathway involves the N-demethylation of cotinine to norcotinine, which is also catalyzed by CYP2A6.

Pharmacokinetics of Cotinine

Cotinine exhibits a significantly longer elimination half-life than its parent compound, nicotine, making it a reliable biomarker of exposure. Following oral administration, cotinine is rapidly absorbed and has a bioavailability exceeding 95%, indicating minimal first-pass metabolism. It is distributed extensively throughout the body, with less than 5% binding to plasma proteins.

The following tables summarize key pharmacokinetic parameters of cotinine in various species. It is critical to note that this data is derived from studies where the administered compound was either nicotine (primarily S-isomer) or unspecified cotinine, and therefore predominantly represents (S)-(-)-cotinine.

Table 1: Pharmacokinetic Parameters of Cotinine in Humans

| Parameter | Value | Route of Administration | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | 12 - 16 h | Oral / IV | |

| Volume of Distribution (Vd) | 0.7 - 1.0 L/kg | Oral / IV | |

| Plasma Clearance (CL) | 0.4 - 1.0 mL/min/kg | Oral / IV | |

| Time to Peak (Tmax) | ~45 min | Oral |

| Bioavailability | >95% | Oral | |

Table 2: Pharmacokinetic Parameters of Cotinine in Rats (Sprague-Dawley)

| Parameter | Value | Route of Administration (of Nicotine) | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | ~7 h | IV / Inhalation / Oral | |

| 5.0 - 9.0 h | IV | ||

| Volume of Distribution (Vd) | 0.7 - 1.5 L/kg | IV | |

| Plasma Clearance (CL) | 0.12 - 0.21 L/h/kg | IV | |

| Time to Peak (Tmax) | ~1.5 h | IV (of Nicotine) |

| | 4.0 - 8.0 h | Inhalation / Oral (of Nicotine) | |

Table 3: Pharmacokinetic Parameters of Cotinine in Mice

| Parameter | Value | Route of Administration (of Nicotine) | Reference |

|---|---|---|---|

| Brain Half-life (t½) | 20 - 30 min | IV (of Nicotine) | |

| Cmax | Dose-dependent increase | Smoke Exposure |

| AUC | Dose-dependent increase | Smoke Exposure | |

Experimental Protocols

Reliable quantification of cotinine in biological matrices is fundamental to pharmacokinetic studies. The workflow typically involves animal dosing, meticulous sample collection, robust bioanalytical quantification, and pharmacokinetic analysis.

Representative Protocol: Pharmacokinetics in Sprague-Dawley Rats

This protocol is a synthesis of methodologies reported for comprehensive pharmacokinetic studies of nicotine and its metabolites.

1. Animal Model and Dosing:

-

Species: Male Sprague-Dawley rats.

-

Administration Routes:

-

Intravenous (IV) Infusion: Nicotine administered via infusion to ensure 100% bioavailability for reference.

-

Oral Gavage (PO): Nicotine administered directly to the stomach to assess oral bioavailability and first-pass metabolism.

-

Nose-Only Inhalation (INH): Rats exposed to nicotine aerosol to mimic exposure through smoking.

-

2. Sample Collection:

-

Matrices: Plasma, urine, and tissues (brain, heart, lung, liver, kidney, muscle) are collected.

-

Schedule: Samples are collected at multiple time points post-dose to accurately define the concentration-time curve. A typical schedule includes pre-dose, and 5, 10, 30 minutes, and 1, 2, 4, 6, 12, 24, and 48 hours post-administration.

3. Bioanalytical Method: LC-MS/MS Quantification A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for accurate quantification.

-

Sample Preparation:

-

Plasma samples are subjected to protein precipitation with acetonitrile.

-

Tissue samples are first homogenized in water, followed by protein precipitation.

-

-

Chromatography:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of methanol (B129727) and water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization.

-

-

Mass Spectrometry:

-

Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

Transitions: Specific precursor-to-product ion transitions for cotinine and an internal standard (e.g., cotinine-d3) are monitored.

-

-

Method Validation: The method must be validated according to regulatory guidelines.

-

Linearity: A linear concentration range is established (e.g., 0.075–20.0 ng/mL).

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision (e.g., 0.075 ng/mL).

-

Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within acceptable limits (typically <15%).

-

Stability: The stability of cotinine in the matrix is assessed under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage).

-

4. Pharmacokinetic Data Analysis:

-

The plasma concentration-time data for cotinine is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

-

Key parameters including Cmax, Tmax, AUC (Area Under the Curve), elimination rate constant (Ke), t½, CL, and Vd are calculated.

Conclusion

The in vivo pharmacokinetics and metabolism of cotinine are well-characterized, revealing a long half-life and extensive hepatic clearance primarily driven by CYP2A6. This profile solidifies its use as a definitive biomarker for nicotine exposure. However, a significant knowledge gap exists regarding the specific pharmacokinetic profile of R-(+)-cotinine. While studies on the metabolism of R-(+)-nicotine confirm its conversion to cotinine in animal models, further research is required to delineate the disposition and metabolic fate of the R-(+)-cotinine enantiomer specifically. Such studies would be invaluable for a comprehensive risk assessment and a deeper understanding of the pharmacology of all tobacco alkaloids.

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine - Wikipedia [en.wikipedia.org]

- 3. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species variation and stereoselectivity in the metabolism of nicotine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

R-(+)-Cotinine as a major metabolite of nicotine.

An In-depth Technical Guide to R-(+)-Cotinine as a Major Metabolite of Nicotine (B1678760)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, a primary alkaloid in tobacco, is renowned for its potent psychoactive and addictive properties, which are primarily mediated through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system.[1][2] Upon entering the bloodstream, nicotine undergoes extensive metabolism, predominantly in the liver. The principal product of this metabolic process is cotinine (B1669453).[3][4] In fact, approximately 70-80% of nicotine is converted to cotinine, making it the most significant metabolite.[3][5][6]

Cotinine's longer half-life compared to nicotine has established it as a reliable biomarker for quantifying tobacco exposure in both active and passive smokers.[4][7][8] While often considered less pharmacologically active than its parent compound, R-(+)-cotinine, the primary enantiomer formed from the naturally occurring (S)-nicotine, exhibits its own unique pharmacokinetic and pharmacodynamic profile.[9] Understanding the intricacies of R-(+)-cotinine is crucial for researchers in toxicology, pharmacology, and drug development, particularly in the context of smoking cessation therapies and understanding the long-term physiological effects of tobacco use.

This technical guide provides a comprehensive overview of R-(+)-cotinine, detailing its metabolic formation, pharmacokinetic and pharmacodynamic properties, and the established experimental protocols for its analysis.

Metabolism of (S)-Nicotine to R-(+)-Cotinine

The conversion of nicotine to cotinine is a critical two-step enzymatic process primarily occurring in the liver.

-

Initial Oxidation : The process begins with the oxidation of the pyrrolidine (B122466) ring of nicotine at the 5' position, catalyzed predominantly by the cytochrome P450 enzyme, CYP2A6.[10][11] This reaction forms an unstable intermediate, 5'-hydroxynicotine.

-

Conversion to Cotinine : This intermediate exists in equilibrium with the nicotine-Δ5'(1')-iminium ion.[5] Subsequently, the iminium ion is further oxidized by a cytoplasmic aldehyde oxidase to form cotinine.[9]

The naturally occurring form of nicotine in tobacco is the levorotary (S)-isomer.[6][9] The metabolic conversion is highly stereoselective, resulting in the formation of the R-(+)-enantiomer of cotinine. Cotinine is then further metabolized, also by CYP2A6, to various other metabolites, with the most abundant being trans-3'-hydroxycotinine (3HC).[5][6][11][12] The ratio of 3HC to cotinine is often used as a biomarker for CYP2A6 enzyme activity.[11]

Genetic variations (polymorphisms) in the CYP2A6 gene can significantly alter the rate of nicotine metabolism.[10] Individuals are often categorized as normal, intermediate, or slow metabolizers, which influences smoking behaviors, dependence levels, and the efficacy of smoking cessation treatments.[10][13]

Pharmacokinetics of R-(+)-Cotinine

R-(+)-Cotinine exhibits a significantly different pharmacokinetic profile compared to nicotine, most notably its much longer elimination half-life. This extended duration in the body makes it an ideal biomarker for tobacco exposure. Cotinine is distributed throughout the body and, importantly, crosses the blood-brain barrier, allowing for potential central nervous system effects.[3]

Table 1: Comparative Pharmacokinetic Parameters of Nicotine and Cotinine in Humans and Rats

| Parameter | Analyte | Human | Rat |

|---|---|---|---|

| Elimination Half-life (t½) | Nicotine | ~2 hours[3] | ~1 hour[14] |

| Cotinine | ~16-20 hours[3][4] | ~7 hours[14] | |

| Volume of Distribution (Vd) | Nicotine | 2.6 L/kg[3][6] | 2.0–5.0 L/kg[3] |

| Cotinine | 0.7–1.0 L/kg[3] | 0.7–1.5 L/kg[3] | |

| Plasma Clearance (CL) | Nicotine | ~1200 mL/min[6] (16-17 ml/min/kg[3]) | 2.5–4.4 L/h/kg[3] |

| Cotinine | 0.4–1.0 ml/min/kg[3] | 0.12–0.21 L/h/kg[3] | |

| Bioavailability (Oral) | Nicotine | - | 53%[14][15] |

| Cotinine | High (low first-pass metabolism)[3] | - | |

| Typical Plasma Levels (Smokers) | Nicotine | 10–50 ng/mL (0.06–0.3 µM)[3] | - |

| | Cotinine | 250–350 ng/mL (1.4–2.0 µM)[3] | - |

Values are approximate and can vary based on individual factors such as genetics, gender, and race.[16]

Pharmacodynamics of R-(+)-Cotinine

While nicotine is a potent agonist at most nAChRs, R-(+)-cotinine acts as a weak agonist or partial agonist at these receptors, with a significantly lower potency.[3][4][17] Its affinity for nAChRs is reported to be about 100 times lower than that of nicotine.[4] Despite its lower potency, the substantially higher and more sustained plasma concentrations of cotinine suggest it may contribute to the overall pharmacological effects of tobacco use.[4]

Cotinine's interaction has been studied across various nAChR subtypes:

-

α4β2 Receptors : These are the most abundant nAChR subtype in the brain and are critical for the reinforcing effects of nicotine. Cotinine acts as a weak partial agonist on human α4β2 nAChRs.[17] Chronic exposure to cotinine has been shown to increase the number of α4β2 receptors on the plasma membrane, a process known as upregulation, which is also observed with nicotine.[18]

-

α7 Receptors : Cotinine also interacts with α7 nAChRs, which are involved in cognitive functions. Studies have shown cotinine can inhibit acetylcholine-elicited responses in human α7 nAChRs.[3][17]

-

Other Effects : Preclinical studies suggest cotinine may have neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.[3][19] In abstinent smokers, intravenous administration of cotinine produced some subjective behavioral effects, indicating it is centrally active in humans.[20]

Table 2: Pharmacodynamic Potency of Cotinine at nAChRs

| Receptor Subtype | Assay | Parameter | Cotinine | Nicotine | Potency Ratio (Nicotine/Cotinine) | Reference |

|---|---|---|---|---|---|---|

| Human α4β2 | CHO Cells | EC₅₀ | ~90 µM | ~0.78 µM | ~115x | [17] |

| Human α7 | Xenopus Oocytes | IC₅₀ | ~175 µM | ~0.7 µM | ~250x | [3] |

| Rat Brain Membranes | [³H]nicotine displacement | Kᵢ | ~1-4 µM | ~5-15 nM | ~200-250x | [3] |

| Torpedo Membrane | [¹²⁵I]α-bungarotoxin displacement| IC₅₀ | 50 µM | 25 µM | 2x |[3] |

Experimental Protocols

Accurate quantification of cotinine is fundamental for clinical and research applications. Below are detailed methodologies for its analysis and for conducting pharmacokinetic studies.

Protocol 1: Quantification of Cotinine in Biological Samples (Plasma/Saliva) by LC-MS/MS

This protocol describes a common method for the sensitive and specific determination of cotinine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]

1. Materials and Reagents:

-

Cotinine and deuterated cotinine internal standard (e.g., cotinine-d3).

-

HPLC-grade methanol, acetonitrile, water, and formic acid.

-

Blank human plasma/saliva for calibration standards and quality controls.

-

Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) cartridges/plates.

-

Polypropylene tubes and vials.

2. Sample Preparation (Supported Liquid Extraction):

-

Spiking: To 100 µL of plasma/saliva sample, add 25 µL of internal standard working solution (e.g., cotinine-d3 at 100 ng/mL).

-

Basification: Add 100 µL of a basic solution (e.g., 0.1 M Sodium Carbonate) and vortex for 30 seconds.

-

Loading: Load the entire sample onto an SLE plate/cartridge and wait 5 minutes for it to absorb.

-

Elution: Add 1.5 mL of an extraction solvent (e.g., 95:5 Dichloromethane:Isopropanol). Collect the eluate.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid). Vortex to mix.

-

Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

3. LC-MS/MS Conditions (Example):

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Cotinine: Q1 177.1 -> Q3 80.1

-

Cotinine-d3: Q1 180.1 -> Q3 80.1

-

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for determining the pharmacokinetic profile of cotinine following administration of nicotine.[14][15]

1. Animals and Housing:

-

Species: Male Sprague-Dawley rats (250-300g).

-

Housing: Standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Acclimation: Acclimate animals for at least 7 days before the study.

-

Catheterization (Optional): For serial blood sampling, cannulate the jugular vein one day prior to dosing.

2. Dosing and Groups:

-

Groups:

-

Group 1: Intravenous (IV) Nicotine (e.g., 0.5 mg/kg)

-

Group 2: Oral Gavage (PO) Nicotine (e.g., 2 mg/kg)

-

Group 3: Vehicle Control (Saline)

-

-

Dose Formulation: Dissolve nicotine in sterile saline.

3. Sample Collection:

-

Blood Sampling: Collect blood samples (~150 µL) into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24, 48 hours).

-

Plasma Preparation: Centrifuge blood at 4000 rpm for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.

4. Sample Analysis:

-

Analyze plasma samples for nicotine and cotinine concentrations using a validated LC-MS/MS method as described in Protocol 1.

5. Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

-

Parameters: Cmax (peak concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (elimination half-life), CL (clearance), and Vd (volume of distribution).

-

Bioavailability (F%): Calculate for the oral route using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

R-(+)-cotinine, as the primary metabolite of nicotine, is a molecule of significant interest to the scientific community. Its extended half-life and stable plasma concentrations make it an invaluable and reliable biomarker for assessing exposure to tobacco products. While its pharmacological activity at nicotinic acetylcholine receptors is considerably weaker than that of nicotine, its persistent presence in the brain and body at high concentrations suggests it may play a modulatory role in the complex neurobiology of tobacco dependence and could contribute to the chronic effects of smoking. The detailed metabolic pathways, pharmacokinetic profiles, and robust analytical methods presented in this guide provide a crucial foundation for researchers and drug development professionals working to further elucidate the role of cotinine and to develop more effective interventions for nicotine addiction.

References

- 1. Nicotine - Wikipedia [en.wikipedia.org]

- 2. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cotinine - Wikipedia [en.wikipedia.org]

- 5. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]

- 8. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]

- 9. whyquit.com [whyquit.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CYP2A6 slow nicotine metabolism is associated with increased quitting by adolescent smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 18. The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacodynamic effects of cotinine in abstinent cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PhenX Toolkit: Protocols [phenxtoolkit.org]

R-(+)-Cotinine: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-Cotinine, the dextrorotatory enantiomer of cotinine (B1669453), is the primary metabolite of nicotine (B1678760). While historically utilized as a biomarker for tobacco exposure, recent interest has surged regarding its potential therapeutic applications, particularly in the realm of neurodegenerative diseases and cognitive enhancement. This technical guide provides an in-depth toxicological profile and safety assessment of R-(+)-Cotinine, compiling available preclinical and clinical data to support further research and development. This document summarizes key safety pharmacology, genetic toxicology, and general toxicity findings, and outlines the experimental methodologies employed in these assessments.

Pharmacokinetics and Metabolism

Following administration, R-(+)-Cotinine is readily absorbed and distributed throughout the body. It is primarily metabolized in the liver, with the major metabolic pathway involving oxidation to trans-3'-hydroxycotinine. The pharmacokinetic profile of cotinine is characterized by a longer half-life (approximately 16-20 hours) compared to nicotine (around 2 hours), leading to more stable plasma concentrations.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For R-(+)-Cotinine, these studies have primarily focused on the cardiovascular and central nervous systems.

Cardiovascular Safety: Clinical studies have shown that oral administration of cotinine at doses up to 160 mg/day does not produce significant cardiovascular effects, such as changes in heart rate or blood pressure.

Central Nervous System (CNS) Safety: Preclinical and clinical data suggest that R-(+)-Cotinine is well-tolerated and lacks the addictive properties and significant adverse CNS effects associated with nicotine.

Acute, Sub-chronic, and Chronic Toxicity

Systematic toxicity studies are essential to characterize the potential adverse effects of a substance following single and repeated exposures.

Acute Toxicity

Table 1: Acute Toxicity of Nicotine (for comparison)

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 50 |

| Mouse | Intraperitoneal | 5.9 |

| Rabbit | Dermal | 140 |

Data presented for nicotine as a comparator due to the limited availability of specific R-(+)-Cotinine LD50 values.

Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies evaluate the effects of a substance over a prolonged period. A comprehensive 2-year oral chronic toxicity and carcinogenicity study of smokeless tobacco, where cotinine is a major metabolite, was conducted in rats. In this study, dose-responsive decreases in body weight were observed, but there was no evidence of increased toxicity or carcinogenicity at the doses tested. The No-Observed-Adverse-Effect-Level (NOAEL) from such studies is a critical parameter for risk assessment. Specific NOAELs for pure R-(+)-Cotinine from dedicated sub-chronic or chronic studies are not widely published.

Genotoxicity

Genotoxicity assays are performed to identify substances that can induce genetic damage. R-(+)-Cotinine has been evaluated in a battery of in vitro and in vivo genotoxicity tests.

Table 2: Genotoxicity Profile of Cotinine

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) | With and Without | Negative[1] |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without | Negative[1] |

| In Vivo Micronucleus Test | Rodent hematopoietic cells | N/A | Negative |

| Sister Chromatid Exchange (SCE) Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Negative[1] |

| Alkaline Comet Assay | Human neuroblastoma cells (SH-SY5Y) | N/A | Positive (at high concentrations)[2] |

While most standard genotoxicity assays with cotinine have yielded negative results, some studies using the comet assay on human neuroblastoma cells have indicated potential for DNA damage at high concentrations[2].

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are conducted to assess the tumor-forming potential of a substance. A 2-year study in Wistar Han rats fed a tobacco blend, resulting in significant plasma cotinine levels, did not show an increase in carcinogenicity[3]. However, dedicated long-term carcinogenicity studies on isolated R-(+)-Cotinine are not extensively reported in publicly available literature.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproductive capabilities and fetal development. While nicotine has been shown to have adverse effects on reproduction and development, studies specifically investigating the reproductive and developmental toxicity of R-(+)-Cotinine are limited. One study in rats indicated that nicotine, but not cotinine, had a direct toxic effect on ovarian function[4].

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of results. The following sections outline the general principles of standard protocols that would be applied to the safety assessment of R-(+)-Cotinine, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-free medium.

Methodology:

-

Strains: A minimum of five tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA1538 or TA102) are used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The tester strains are exposed to various concentrations of R-(+)-Cotinine, a vehicle control, and positive controls in the presence of a minimal amount of histidine (to allow for initial cell division).

-

Incubation: The bacteria are plated on minimal glucose agar (B569324) plates and incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Chromosomal Aberration Test

Principle: This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

-

Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.

-

Exposure: Cell cultures are treated with at least three concentrations of R-(+)-Cotinine, a vehicle control, and positive controls, both with and without S9 metabolic activation.

-

Cell Harvest: After a suitable treatment period, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, fixed, and stained.

-

Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

-

Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test

Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by identifying micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in newly formed red blood cells.

Methodology:

-

Animal Model: Typically performed in mice or rats.

-

Dosing: Animals are administered R-(+)-Cotinine, a vehicle control, and a positive control, usually via the intended clinical route of administration. At least three dose levels are tested.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is determined by microscopic analysis.

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

Signaling Pathways and Mechanisms of Action

Understanding the molecular interactions of R-(+)-Cotinine is key to elucidating its biological effects and potential toxicity.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

R-(+)-Cotinine is a weak agonist at various nAChR subtypes, including α4β2 and α7 receptors. Its affinity for these receptors is significantly lower than that of nicotine. It has been proposed that cotinine may act as a positive allosteric modulator of α7 nAChRs.

Caption: R-(+)-Cotinine interaction with nAChRs.

Modulation of the Akt/GSK3β Signaling Pathway

Some evidence suggests that cotinine can activate the Akt/GSK3β signaling pathway, which is involved in cell survival and neuroprotection. This pathway is a downstream target of α7 nAChR activation.

Caption: R-(+)-Cotinine and the Akt/GSK3β pathway.

Interaction with Toll-Like Receptor 4 (TLR4) Signaling

Recent studies have indicated that cotinine can interact with the myeloid differentiation protein 2 (MD2), an accessory protein of Toll-like receptor 4 (TLR4), and inhibit TLR4 signaling. This interaction appears to be independent of nAChRs and may contribute to anti-inflammatory effects.

Caption: R-(+)-Cotinine modulation of TLR4 signaling.

Conclusion

The available toxicological data for R-(+)-Cotinine and its racemate suggest a favorable safety profile, particularly in comparison to nicotine. It exhibits low acute toxicity and is generally non-mutagenic in standard genotoxicity assays. Long-term studies with tobacco products rich in cotinine have not indicated a carcinogenic potential. However, further studies are warranted to definitively characterize the toxicological profile of pure R-(+)-Cotinine, especially concerning chronic toxicity, carcinogenicity, and reproductive/developmental effects. The elucidation of its interactions with various signaling pathways, beyond nAChRs, opens new avenues for understanding its therapeutic potential and ensuring its safe development as a pharmaceutical agent. This guide serves as a foundational resource for researchers and drug developers, highlighting the current state of knowledge and identifying areas for future investigation.

References

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. Cotinine inhibits TLR4/NF-κB signaling pathway and improves deep vein thrombosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicological evaluation of smokeless tobacco: 2-year chronic toxicity and carcinogenicity feeding study in Wistar Han rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

The Discovery and Evolution of Cotinine Research: A Technical Guide

Introduction

Cotinine (B1669453), an alkaloid found in tobacco, is the predominant metabolite of nicotine (B1678760).[1] Its longer half-life compared to nicotine has established it as a reliable biomarker for assessing exposure to tobacco smoke.[2][3] This technical guide provides an in-depth exploration of the discovery, historical development, and key research milestones related to cotinine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of analytical methodologies, pharmacokinetic properties, and the evolving understanding of cotinine's biological significance.

Historical Development of Cotinine Research

The journey of cotinine research began with its identification as a key player in nicotine metabolism. A pivotal moment came in 1959 when it was recognized as the principal metabolite of nicotine in the urine of smokers.[4] This discovery laid the groundwork for decades of research into its utility as a biomarker. The understanding of nicotine metabolism expanded further with the characterization of trans-3'-hydroxycotinine as another major urinary metabolite, more than 25 years after the initial discovery of cotinine.[4] Approximately five years following that, cotinine glucuronide was identified.[4] A significant leap in understanding the biochemical pathway of cotinine formation occurred in 1996 with the identification of Cytochrome P450 2A6 (CYP2A6) as the primary enzyme responsible for the 5'-oxidation of nicotine to cotinine.[4]

Early research also noted the presence of cotinine in small quantities in fermented tobacco leaves, suggesting its formation during the curing and aging processes through chemical or bacterial oxidation of nicotine.[5][6] The development of analytical techniques has been central to the advancement of cotinine research, evolving from early colorimetric assays to more sophisticated methods like radioimmunoassay (RIA), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] These advancements have enabled highly sensitive and specific quantification of cotinine in various biological matrices, solidifying its role in monitoring both active and passive tobacco smoke exposure.[10][11]

Physicochemical and Pharmacokinetic Properties

Cotinine's value as a biomarker stems from its distinct pharmacokinetic profile compared to nicotine.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of cotinine.

| Parameter | Human | Rat | Mouse |

| Nicotine to Cotinine Conversion | 70-80%[5][12] | ~60%[5][13] | - |

| Half-life (t½) | 12-16 hours[5] | - | 20-40 minutes[5] |

| Time to Peak Plasma Concentration (Tmax) after Nicotine IV | - | ~1.5 hours[5][13] | ~10 minutes (IP)[5] |

| Volume of Distribution (Vd) | 0.7-1.0 L/kg[5] | 0.7-1.5 L/kg[5][13] | - |

| Plasma Clearance | 0.4-1.0 ml/min/kg[5] | 0.12-0.21 L/h/kg[5][13] | - |

| Oral Bioavailability | >95%[5] | - | - |

Cotinine Levels in Smokers

The concentration of cotinine in biological fluids is a reliable indicator of tobacco smoke exposure.

| Biological Fluid | Typical Concentration in Smokers |

| Blood/Serum/Plasma | 250-350 ng/mL (can reach 800-900 ng/mL in heavy smokers)[5] |

| Urine | 4 to 6 times higher than in blood or saliva[7][8] |

| Saliva | Highly correlated with blood concentrations[7][8] |

Experimental Protocols

The accurate quantification of cotinine is crucial for its use as a biomarker. A variety of analytical methods have been developed and refined over the years.

Synthesis of Cotinine from Nicotine

An early and straightforward method for synthesizing cotinine involves the oxidation of nicotine.

Protocol: Oxidation of Nicotine with Potassium Ferricyanide (B76249) [3]

-

Reaction Setup: Dissolve potassium ferricyanide and potassium hydroxide (B78521) in water in a flask and cool to 0°C with stirring. A 14-fold molar ratio of potassium ferricyanide to nicotine is recommended for achieving a high purity of cotinine in the extract.[3]

-

Nicotine Addition: Add nicotine dropwise to the cooled solution.

-

Reaction: Allow the reaction to proceed at room temperature for approximately 60 minutes, during which the potassium ferricyanide is converted to potassium ferrocyanide.[3]

-

Extraction: Extract the reaction mixture with chloroform (B151607) to isolate the cotinine.

-

Purification: The crude cotinine can be further purified using alumina (B75360) column chromatography with an ether-ether/methanol (B129727) (99/1) solvent system.[3]

Analytical Methods for Cotinine Detection

GC-MS provides high sensitivity and specificity for cotinine analysis.

Protocol: GC-MS Analysis of Cotinine in Urine [7][14]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of urine, add an internal standard (e.g., 6-methyl nicotine).

-

Alkalinize the sample with sodium hydroxide.

-

Extract the analytes with 1 mL of dichloromethane.

-

-

GC-MS Analysis:

-

Injection: Inject 2 µL of the extract in splitless mode.

-

Column: Use a suitable capillary column, such as an Rtx-5MS.

-

Temperature Program:

-

Initial temperature: 50°C for 1 minute.

-

Ramp 1: Increase to 200°C at 15°C/minute.

-

Ramp 2: Increase to 300°C at 20°C/minute.

-

-

Carrier Gas: Helium at a flow rate of 1.1 mL/minute.

-

Detection (Selected Ion Monitoring - SIM):

-

Cotinine: Quantifier ion m/z 98.

-

Nicotine: Quantifier ion m/z 84.

-

Internal Standard (6-methyl nicotine): Quantifier ion m/z 84.

-

-

LC-MS/MS is a widely used method offering excellent sensitivity and throughput.

Protocol: LC-MS/MS Analysis of Cotinine in Plasma [15][16]

-

Sample Preparation (Automated Solid-Phase Extraction - SPE):

-

Add 50 µL of an internal standard working solution (e.g., cotinine-d3) to 1 mL of plasma, quality control, or calibrator sample.

-

Condition the SPE cartridge (e.g., SOLA CX) with methanol followed by 5 mM ammonium (B1175870) formate (B1220265) (pH 2.5).

-

Apply the sample to the SPE cartridge.

-

Wash the cartridge with 5 mM ammonium formate (pH 2.5).

-

Elute the analytes with a suitable solvent.

-

-

LC-MS/MS Analysis:

-

Injection: Inject 2.5 µL of the extracted sample.

-

LC Column: A reverse-phase column such as a Syncronis C18.

-

Mobile Phase:

-

A: 5 mmol/L ammonium acetate (B1210297) and 0.05% (v/v) formic acid in deionized water.

-

B: Methanol.

-

-

Flow Rate: 0.35 mL/min.

-

Detection (Multiple Reaction Monitoring - MRM) in positive ion mode:

-

Cotinine: m/z 177 → 80.

-

Cotinine-d3: m/z 180 → 100.

-

-

ELISA is a high-throughput method suitable for screening large numbers of samples.

Protocol: Competitive ELISA for Cotinine in Urine/Serum [1][2]

-

Sample and Conjugate Addition: Pipette 10 µL of standards, controls, and samples into wells of a microplate coated with anti-cotinine antibody. Add 100 µL of Cotinine-HRP enzyme conjugate to each well and mix.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Washing: Wash the wells 6 times with 300 µL of distilled water to remove unbound components.

-

Substrate Addition: Add 100 µL of TMB Substrate to each well.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Reading: Read the absorbance at 450 nm. The color intensity is inversely proportional to the cotinine concentration.

Comparison of Analytical Methods

| Method | Sensitivity | Specificity | Throughput | Cost |

| GC-MS | High | High | Moderate | High |

| LC-MS/MS | Very High | Very High | High | High |

| ELISA | Moderate to High | Good | Very High | Low |

| RIA | High | Good | Moderate | Moderate |

Biological Activity and Signaling Pathways

While primarily known as a biomarker, cotinine also exhibits pharmacological activity, though it is less potent than nicotine.[17] It interacts with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and modulates intracellular signaling pathways.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Cotinine binds to nAChRs but with a much lower affinity than nicotine.[17] Its interaction appears to be subtype-specific, with evidence suggesting it acts as a weak partial agonist at α4β2 nAChRs and potentially as a positive allosteric modulator of human α7 nAChRs.

Binding Affinities of Cotinine and Nicotine for nAChRs

| Receptor Subtype | Ligand | Binding Affinity (IC50/Ki) | Source |

| Rat Brain Membranes | Nicotine | - | [18] |

| Cotinine | > 2 orders of magnitude lower than nicotine | [17] | |

| Bovine Chromaffin Cells | Nicotine | - | [17] |

| Cotinine | > 2 orders of magnitude lower than nicotine | [17] |

Intracellular Signaling Pathways

Cotinine has been shown to modulate key intracellular signaling pathways involved in neuronal function and survival.

Cotinine can activate the pro-survival Akt/GSK3β signaling pathway. This is thought to occur through its interaction with nAChRs, leading to the phosphorylation and activation of Akt, which in turn phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β).

Cotinine has been observed to increase the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in the hippocampus, a key signaling cascade in learning and memory.[5][10] This activation is believed to be mediated through nAChRs and can involve calcium influx and the activation of Protein Kinase A (PKA).[12]

Workflow for Cotinine Analysis in Research

The following diagram illustrates a typical workflow for the analysis of cotinine in a research setting, from sample collection to data analysis.

References

- 1. mybiosource.com [mybiosource.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. elkbiotech.com [elkbiotech.com]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 7. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diagnostic Methods for Detection of Cotinine Level in Tobacco Users: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. Neuroactive effects of cotinine on the hippocampus: behavioral and biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Nicotine Shifts the Temporal Activation of Hippocampal Protein Kinase A and Extracellular Signal-Regulated Kinase 1/2 to Enhance Long-Term, but not Short-term, Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Cotinine binding to nicotinic acetylcholine receptors in bovine chromaffin cell and rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-(+)-Cotinine: A Technical Guide for Researchers

For research and drug development professionals, the stereospecific synthesis of bioactive molecules is of paramount importance. This guide provides an in-depth overview of the enantioselective synthesis of (R)-(+)-cotinine, a significant metabolite of nicotine (B1678760) with its own distinct pharmacological profile. The synthesis is approached via the preparation of its chiral precursor, (R)-(+)-nicotine, followed by a stereospecific oxidation.

(R)-(+)-Cotinine is a chiral molecule and the major metabolite of (R)-(+)-nicotine. While (S)-(-)-nicotine is the more abundant enantiomer in tobacco, the synthesis and study of the (R)-(+) enantiomer and its metabolites are crucial for understanding its unique biological activities and potential therapeutic applications.

Synthetic Strategy Overview

The enantioselective synthesis of (R)-(+)-cotinine is most effectively achieved through a two-stage process. First, (R)-(+)-nicotine is synthesized using established asymmetric methodologies. Subsequently, the enantiopure nicotine is oxidized to (R)-(+)-cotinine, a transformation that proceeds with retention of the stereochemical integrity at the chiral center.

Data Summary

The following tables summarize the key quantitative data associated with the enantioselective synthesis of (R)-(+)-nicotine and its subsequent oxidation to (R)-(+)-cotinine.

Table 1: Enantioselective Synthesis of (R)-(+)-Nicotine Precursors

| Method | Chiral Catalyst/Auxiliary | Precursor | Yield (%) | Enantiomeric Excess (ee %) |

| Iridium-Catalyzed Allylic Amination | Iridium complex with chiral ligand | (R)-N-Boc-1-(pyridin-3-yl)prop-2-en-1-amine | >80 | >99 |

| Iodine-Mediated Hofmann-Löffler Reaction | Ellman's tert-butanesulfinamide | (R)-N-(tert-Butanesulfinyl)-1-(pyridin-3-yl)butan-1-amine | High | High diastereoselectivity |

Table 2: Oxidation of (R)-(+)-Nicotine to (R)-(+)-Cotinine

| Oxidation Method | Reagents | Product | Yield (%) | Stereochemical Outcome | Specific Rotation of (R)-(+)-Cotinine |

| Bromination-Debromination | Bromine, Zinc dust, Acetic acid | (R)-(+)-Cotinine | ~71 | Retention of configuration | Not explicitly found in search results. |

Experimental Protocols

I. Enantioselective Synthesis of (R)-(+)-Nicotine

Two primary methods for the enantioselective synthesis of (R)-(+)-nicotine precursors are highlighted here, demonstrating high efficiency and stereocontrol.

Method 1: Iridium-Catalyzed Asymmetric Allylic Amination

This method provides access to enantiopure allylic amines, which are key intermediates in the synthesis of (R)-(+)-nicotine. The reaction utilizes an iridium catalyst with a chiral ligand to ensure high enantioselectivity.

-

Step 1: Synthesis of the Chiral Allylic Amine

-

A solution of 3-(3-pyridyl)allyl carbonate and a suitable amine (e.g., benzylamine) in a polar aprotic solvent (e.g., THF, DCM) is treated with a catalytic amount of an iridium complex, such as [Ir(COD)Cl]₂, and a chiral phosphoramidite (B1245037) ligand.

-

The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.

-

The resulting chiral allylic amine is purified by column chromatography.

-

-

Step 2: Ring-Closing Metathesis and Reduction

-

The purified chiral allylic amine is then subjected to ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the pyrrolidine (B122466) ring.

-

Subsequent reduction of the double bond and N-methylation yields (R)-(+)-nicotine.

-

Method 2: Iodine-Mediated Hofmann-Löffler Reaction

This approach involves a C-H amination reaction to construct the pyrrolidine ring of nicotine with high enantioselectivity.

-

Step 1: Synthesis of the Chiral Sulfinamide

-

Pyridine-3-carboxaldehyde is condensed with (R)-tert-butanesulfinamide (Ellman's auxiliary) to form the corresponding N-sulfinylimine.

-

Addition of a suitable Grignard or organolithium reagent (e.g., allylmagnesium bromide) to the sulfinylimine provides the chiral sulfinamide with high diastereoselectivity.

-

-

Step 2: Hofmann-Löffler Cyclization

-

The chiral sulfinamide is treated with an iodine source (e.g., N-iodosuccinimide) and a base to initiate the Hofmann-Löffler-Freytag reaction. This results in the cyclization to form the pyrrolidine ring.

-

-

Step 3: Deprotection and N-Methylation

-

The sulfinyl group is removed under acidic conditions.

-

The resulting secondary amine is methylated using a suitable methylating agent (e.g., formaldehyde (B43269) and formic acid - Eschweiler-Clarke reaction) to afford (R)-(+)-nicotine.

-

II. Stereospecific Oxidation of (R)-(+)-Nicotine to (R)-(+)-Cotinine

The conversion of nicotine to cotinine (B1669453) is a key step that must proceed without racemization. The metabolic oxidation of nicotine to cotinine is known to be stereoselective, and chemical methods have been developed to mimic this transformation while preserving the stereochemistry.

-

Step 1: Formation of Dibromocotinine Hydrobromide Perbromide

-

(R)-(+)-Nicotine is dissolved in a suitable solvent, such as diethyl ether.

-

The solution is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise with stirring.

-

The resulting precipitate of dibromocotinine hydrobromide perbromide is collected by filtration and washed with cold solvent.

-

-

Step 2: Debromination to (R)-(+)-Cotinine

-

The dried dibromocotinine hydrobromide perbromide is suspended in glacial acetic acid.

-

Zinc dust is added portion-wise to the suspension with vigorous stirring.

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

The excess zinc is filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield crude (R)-(+)-cotinine.

-

Purification is achieved by column chromatography or recrystallization.

-

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

The overall synthetic strategy from a common starting material to (R)-(+)-cotinine is depicted below.

Caption: Synthetic workflow for (R)-(+)-Cotinine.

Signaling Pathways of (R)-(+)-Cotinine

(R)-(+)-Cotinine, similar to nicotine, interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. Its binding can modulate downstream signaling pathways implicated in cell survival, proliferation, and neuroprotection.

α7 nAChR-Mediated PI3K/Akt Signaling Pathway

Activation of α7 nAChRs by cotinine can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

Caption: (R)-(+)-Cotinine activated PI3K/Akt pathway.

α7 nAChR-Mediated ERK/MAPK Signaling Pathway

The interaction of cotinine with α7 nAChRs can also trigger the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway, which is crucial for neuronal plasticity and survival.

Caption: (R)-(+)-Cotinine activated ERK/MAPK pathway.

This technical guide provides a comprehensive framework for the enantioselective synthesis of (R)-(+)-cotinine for research purposes. The detailed methodologies and summarized data offer a valuable resource for scientists in the field of drug discovery and development. The visualization of the synthetic and signaling pathways further aids in the understanding of the chemical and biological aspects of this important molecule.

R-(+)-Cotinine as a Biomarker for Tobacco Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R-(+)-cotinine's role as a definitive biomarker for tobacco exposure. It delves into the metabolic pathways, pharmacokinetic properties, and analytical methodologies for its quantification, offering a valuable resource for professionals in research and drug development.

Introduction: The Significance of Cotinine (B1669453) as a Biomarker

Exposure to tobacco smoke, both through active consumption and passive inhalation, is a major global health concern. Accurate assessment of this exposure is critical for clinical diagnosis, epidemiological studies, and the development of smoking cessation therapies. While nicotine (B1678760) is the primary psychoactive component of tobacco, its short half-life of approximately two hours makes it a less reliable biomarker for assessing recent tobacco use.[1]

Cotinine, the major metabolite of nicotine, offers a superior solution. With a significantly longer half-life of about 16 to 20 hours, cotinine provides a more stable and accurate indication of tobacco exposure over a wider time window, typically up to 72 hours and in some cases, up to a week.[1][2] Its concentration in various biological fluids, such as blood, saliva, and urine, directly correlates with the amount of nicotine absorbed, making it an excellent quantitative biomarker.[1][3]

Metabolism and Pharmacokinetics of R-(+)-Cotinine

Metabolic Pathway of Nicotine to Cotinine

Nicotine is primarily metabolized in the liver, with approximately 70-80% being converted to cotinine. This two-step enzymatic process is crucial for understanding the basis of cotinine as a biomarker.

The initial and rate-limiting step involves the oxidation of nicotine's pyrrolidine (B122466) ring, catalyzed predominantly by the cytochrome P450 enzyme CYP2A6, and to a lesser extent by CYP2B6. This reaction forms a nicotine-Δ1'(5')-iminium ion intermediate. Subsequently, this intermediate is further oxidized to cotinine by the enzyme aldehyde oxidase (AOX1).

Cotinine itself is further metabolized into several other compounds, with the most abundant being trans-3'-hydroxycotinine, a reaction also catalyzed by CYP2A6. Other minor metabolites include cotinine-N-oxide and norcotinine.

References

The Neuroprotective Potential of R-(+)-Cotinine: A Technical Overview for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-Cotinine, the primary metabolite of nicotine (B1678760), has emerged as a promising neuroprotective agent in a variety of preclinical models of neurodegenerative diseases. Unlike its parent compound, R-(+)-Cotinine exhibits a favorable safety profile, lacking the adverse cardiovascular and addictive properties associated with nicotine. This technical guide provides an in-depth overview of the neuroprotective effects of R-(+)-Cotinine, focusing on its application in preclinical models of Alzheimer's and Parkinson's disease. We will delve into the quantitative data from key studies, detail the experimental methodologies employed, and visualize the core signaling pathways through which R-(+)-Cotinine exerts its beneficial effects.

Data Presentation: Efficacy of R-(+)-Cotinine in Preclinical Models

The neuroprotective and cognitive-enhancing effects of R-(+)-Cotinine have been quantified in several preclinical studies. The following tables summarize the key findings in models of Alzheimer's and Parkinson's disease.

Table 1: Effects of R-(+)-Cotinine in Preclinical Models of Alzheimer's Disease

| Animal Model | Treatment Dose & Duration | Key Findings | Reference |

| Tg6799 Mice | 2.5 mg/kg/day for 5 months | Reduced Aβ plaque size by 26% in the cingulate cortex and 17% in the motor cortex.[1] | Echeverria et al., 2011 |

| Tg6799 Mice | 5 mg/kg/day for 2 months | Reduced Aβ plaque burden by 47% in the hippocampus and 45% in the entorhinal cortex.[1] | Grizzell et al., 2014 |

| Tg6799 Mice | 5 mg/kg/day | Significantly improved working memory.[1] | Grizzell et al., 2014 |

| Primary Cortical Neurons | In vitro | Protected against Aβ₁₋₄₂ toxicity.[2] | Burgess et al., 2012 |

Table 2: Effects of R-(+)-Cotinine in Preclinical Models of Parkinson's Disease

| Animal Model | Treatment Dose & Duration | Key Findings | Reference |

| 6-OHDA-lesioned Rats | Not Specified | Did not reduce abnormal involuntary movements induced by L-DOPA.[3] | Barreto, Iarkov & Moran, 2014 |

| Human Neuroblastoma Cells | In vitro | Attenuated 6-hydroxydopamine-induced cytotoxicity. | Riveles et al., 2008 |

| PC12 Cells | In vitro | Protected against glutamate-induced toxicity. | Buccafusco and Terry, 2003 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used to evaluate the neuroprotective effects of R-(+)-Cotinine.

Alzheimer's Disease Model: Tg6799 Mice

1. Animal Model and Treatment:

-

Model: Tg6799 mice, which overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease, leading to age-dependent Aβ plaque pathology and cognitive deficits.

-

Treatment: R-(+)-Cotinine is typically dissolved in saline and administered daily via subcutaneous injection at doses of 2.5 mg/kg or 5 mg/kg. Treatment duration varies from 2 to 5 months.

2. Behavioral Assessment: Morris Water Maze (MWM):

-

Purpose: To assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (100-120 cm in diameter) filled with opaque water. A hidden platform is submerged beneath the water's surface.

-

Procedure:

-

Acquisition Phase: Mice undergo multiple trials per day for 5-7 consecutive days to learn the location of the hidden platform using distal cues in the room. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured to assess spatial memory retention.

-

3. Molecular Analysis: Aβ Plaque Quantification:

-

Purpose: To measure the extent of amyloid-beta plaque deposition in the brain.

-

Procedure:

-

Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ peptides (e.g., 6E10).

-

Image Analysis: The stained sections are imaged, and the percentage of the area covered by Aβ plaques is quantified using image analysis software.

-

-

ELISA for Aβ Levels:

-

Purpose: To quantify the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ peptides.

-

Procedure: Brain tissue is homogenized and subjected to a series of centrifugation steps to separate soluble and insoluble fractions. The levels of Aβ₄₀ and Aβ₄₂ in each fraction are then measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Parkinson's Disease Model: 6-OHDA-Lesioned Rats

1. Animal Model and Lesioning:

-

Model: Unilateral lesion of the nigrostriatal dopamine (B1211576) pathway is induced by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra. This leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.

-

Treatment: R-(+)-Cotinine is administered to assess its potential to protect against 6-OHDA-induced neurodegeneration.

2. Behavioral Assessment: Apomorphine-Induced Rotation Test:

-

Purpose: To assess the extent of the unilateral dopamine lesion.

-

Procedure: The dopamine agonist apomorphine (B128758) is administered to the lesioned rats. The resulting rotational behavior (turns contralateral to the lesion) is quantified over a specific period. A reduction in rotations following R-(+)-Cotinine treatment would suggest a neuroprotective effect.

3. Molecular Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry:

-

Purpose: To quantify the survival of dopaminergic neurons.

-

Procedure: Brain sections are stained for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. The number of TH-positive neurons in the substantia nigra is counted to determine the extent of neuronal loss and the protective effect of R-(+)-Cotinine.

Signaling Pathways and Mechanisms of Action

R-(+)-Cotinine's neuroprotective effects are mediated through the modulation of several key signaling pathways. The primary mechanism involves the interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, which triggers a cascade of intracellular events promoting neuronal survival and plasticity.

α7 nAChR-Mediated Pro-Survival Signaling

R-(+)-Cotinine is thought to act as a positive allosteric modulator of α7 nAChRs. This enhances the receptor's response to acetylcholine, leading to the activation of downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3β (GSK3β) pathway.

Caption: R-(+)-Cotinine modulation of the α7 nAChR/PI3K/Akt/GSK3β pathway.

Activation of the PI3K/Akt Pathway: Upon activation of the α7 nAChR, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt plays a central role in promoting cell survival through several mechanisms:

-

Inhibition of Pro-Apoptotic Factors: Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9.

-

Activation of Anti-Apoptotic Factors: Akt can lead to the activation of transcription factors like CREB (cAMP response element-binding protein), which promotes the expression of anti-apoptotic genes such as Bcl-2.

Inhibition of GSK3β: A key downstream target of Akt is GSK3β, a kinase that is constitutively active in resting cells and promotes apoptosis. Akt phosphorylates GSK3β at Serine 9, which inhibits its kinase activity. Inhibition of GSK3β contributes to neuroprotection by:

-

Preventing Tau Hyperphosphorylation: In the context of Alzheimer's disease, GSK3β is a major kinase responsible for the hyperphosphorylation of the tau protein, a key component of neurofibrillary tangles. By inhibiting GSK3β, R-(+)-Cotinine may reduce tau pathology.

-

Promoting Neuronal Survival: GSK3β can promote apoptosis by phosphorylating and regulating the function of various substrates involved in cell death pathways. Its inhibition by the Akt pathway is a critical step in promoting neuronal survival.

Experimental Workflow for Investigating Signaling Pathways

To elucidate the involvement of these signaling pathways, a series of molecular biology experiments are typically performed.

Caption: Workflow for Western blot analysis of signaling protein phosphorylation.

Western Blot Analysis:

-

Purpose: To detect and quantify the levels of specific proteins and their phosphorylated (activated) forms.

-

Procedure:

-

Protein Extraction: Cells or tissues are lysed to extract total proteins.

-

Protein Quantification: The total protein concentration is determined to ensure equal loading.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt, total Akt, phospho-GSK3β, total GSK3β).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the bands is quantified using densitometry, and the ratio of the phosphorylated protein to the total protein is calculated to determine the level of protein activation.

-

Conclusion